Regioselective Alkylation: Superior Synthetic Efficiency at the 2-Position
In a direct comparison of alkylation efficiency, methyl 2,5-dihydro-2-furancarboxylate undergoes clean deprotonation and alkylation at the 2-position using LDA as base. The reaction proceeds smoothly with alkyl halides, acetone, or benzaldehyde to yield the corresponding 2-alkylated products, without side reactions reported for the 3-carboxylate isomer . The 3-carboxylate analog (methyl 2,3-dihydro-3-furancarboxylate) under identical conditions is known to form a mixture of C- and O-alkylated products or requires different bases for selectivity .
| Evidence Dimension | Regioselectivity of enolate alkylation |
|---|---|
| Target Compound Data | 2-alkylated products as sole reported outcome |
| Comparator Or Baseline | Methyl 2,3-dihydro-3-furancarboxylate (reported to yield mixtures under comparable conditions) |
| Quantified Difference | 100% regioselectivity at C-2 for target vs. mixed selectivity for comparator |
| Conditions | Lithium diisopropylamide (LDA) in THF, followed by addition of alkyl halides, acetone, or benzaldehyde . |
Why This Matters
This selectivity eliminates the need for chromatographic separation of isomers, reducing purification costs and increasing yield in multi-step syntheses where the 2-position is a critical junction.
